2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentene ring with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of a precursor compound, such as 4-oxo-5-phenylthiomethylcyclopent-2-en-1-ylacetic acid ethanolamide, using gem-bis(hydroperoxy)cyclohexane . This method provides a straightforward route to the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the selection of appropriate catalysts and reagents is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The presence of multiple functional groups allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like gem-bis(hydroperoxy)cyclohexane, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more complex cyclopentenone derivatives, while reduction reactions can produce simpler cyclopentane derivatives.
Scientific Research Applications
2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Methylidene-4-oxocyclopent-2-en-1-ylacetic acid: A structurally similar compound with comparable reactivity and applications.
2-Methyl-4-isopropylidene-3-oxocyclopentane-carboxylic acid: Another analog with slight structural differences that affect its chemical properties.
Uniqueness
2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
444728-47-6 |
---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-methyl-4-methylidene-3-oxocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c1-4-3-6(8(10)11)5(2)7(4)9/h1,3H2,2H3,(H,10,11) |
InChI Key |
SFRWHEOJJCPYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=C)C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.